
2-(Ethoxymethylidene)-1,2,3,4-tetrahydronaphthalen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxymethylidene)-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of an ethoxymethylidene group attached to a tetrahydronaphthalenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylidene)-1,2,3,4-tetrahydronaphthalen-1-one typically involves the condensation of ethyl formate with 1-tetralone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the ethoxymethylidene group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethoxymethylidene)-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ethoxymethylidene group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Ethyl-substituted tetrahydronaphthalenones
Substitution: Various substituted tetrahydronaphthalenones depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-(Ethoxymethylidene)-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Ethoxymethylidene)-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with various molecular targets. The ethoxymethylidene group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate enzyme activity or interfere with metabolic pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Ethoxymethylidene)-3-oxo esters: These compounds share the ethoxymethylidene group and exhibit similar reactivity.
Diethyl 2-ethoxymethylidenemalonate: Another compound with an ethoxymethylidene group, used in similar synthetic applications.
Ethyl 2-ethoxymethylidenecyanoacetate: Similar in structure and reactivity, used in the synthesis of heterocycles.
Uniqueness
2-(Ethoxymethylidene)-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its tetrahydronaphthalenone core, which provides a rigid and stable framework for various chemical modifications. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Eigenschaften
Molekularformel |
C13H14O2 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
(2E)-2-(ethoxymethylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C13H14O2/c1-2-15-9-11-8-7-10-5-3-4-6-12(10)13(11)14/h3-6,9H,2,7-8H2,1H3/b11-9+ |
InChI-Schlüssel |
UOUDXZCQRGPBPX-PKNBQFBNSA-N |
Isomerische SMILES |
CCO/C=C/1\CCC2=CC=CC=C2C1=O |
Kanonische SMILES |
CCOC=C1CCC2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B15276113.png)
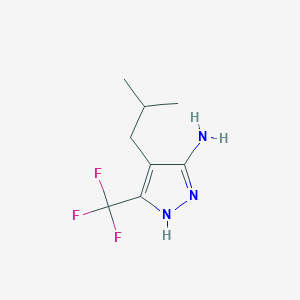

![5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15276127.png)
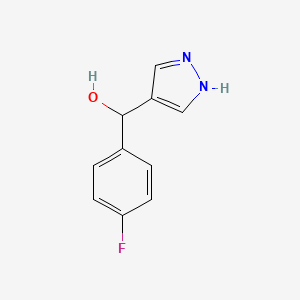
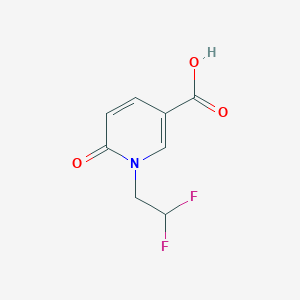
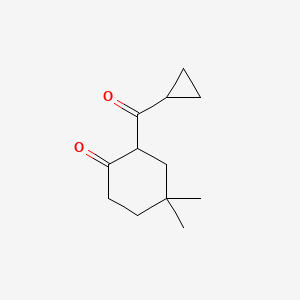
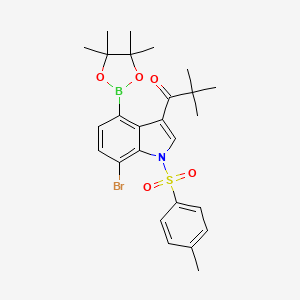

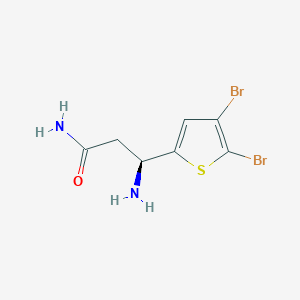
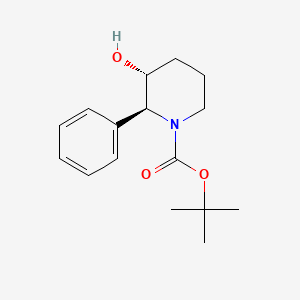
![(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B15276175.png)

